2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKYYFZYKNIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674865 | |
| Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-54-7 | |
| Record name | 1,3-Benzodioxole, 6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition-Metal-Catalyzed Borylation (Suzuki–Miyaura Type)
- Starting Material: 6-bromo-1,3-benzodioxole or its derivatives.
- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.
- Catalyst: Palladium-based catalysts such as Pd(OAc)2 combined with appropriate ligands.
- Base: Potassium acetate (KOAc) or similar bases.
- Solvent: Dry polar aprotic solvents like DMF (dimethylformamide).
- Conditions: Heating under inert atmosphere (argon or nitrogen) at elevated temperatures (e.g., 80–110 °C) for several hours.
- Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to afford the arylboronate ester.
| Component | Amount (Example) | Role |
|---|---|---|
| 6-bromo-1,3-benzodioxole | 1.0 equiv (e.g., 1 mmol) | Aryl bromide substrate |
| Bis(pinacolato)diboron | 1.5–2.0 equiv | Boron source |
| Pd(OAc)2 | 5–10 mol % | Catalyst |
| KOAc | 3–4 equiv | Base |
| DMF | Sufficient to dissolve | Solvent |
| Temperature | 80–110 °C | Reaction temperature |
| Time | 12–24 hours | Reaction duration |
Yields: Typically moderate to high yields (60–90%) depending on substrate purity and reaction optimization.
Metal-Free Photochemical Borylation
- Starting Material: Aryl bromides including substituted benzodioxoles.
- Reagents: Bis(pinacolato)diboron.
- Additives: TMDAM (Tetramethyldiaminomethane) or similar amine bases.
- Solvent: Acetonitrile/water mixtures.
- Light Source: High-pressure mercury lamp (e.g., 300 W).
- Conditions: Irradiation under inert atmosphere with stirring for several hours (e.g., 4 hours).
- Mechanism: Photoinduced homolytic cleavage of the C–Br bond generates aryl radicals that react with diboron to form the boronate ester without metal catalysts.
| Component | Amount (Example) | Role |
|---|---|---|
| Aryl bromide | 0.2 mmol | Substrate |
| Bis(pinacolato)diboron | 0.4 mmol (2 equiv) | Boron source |
| TMDAM | 0.1 mmol (0.5 equiv) | Base |
| Solvent | 2 mL MeCN/H2O (4:1 v/v) | Medium |
| Light | 300 W mercury lamp | Irradiation |
| Time | 4 hours | Reaction duration |
Yields: Moderate yields with good purity; metal-free approach avoids palladium contamination.
Stepwise Synthesis via Bromination and Subsequent Borylation
An alternative approach involves:
- Step 1: Preparation of the brominated benzodioxole intermediate by bromination of benzo[d]dioxole derivatives using bromine and triphenylphosphine in DMF at elevated temperature (e.g., 110 °C) for 12 hours.
- Step 2: Conversion of the brominated intermediate to the boronate ester by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at low temperature (-78 °C) followed by warming and stirring overnight.
- Workup: Quenching with aqueous ammonium chloride, extraction with diethyl ether, drying, and purification by column chromatography.
Key Reaction Conditions and Yields:
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br2 + PPh3 in DMF, 110 °C, 12 h | 69–81% |
| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to RT, overnight | 39–70% |
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Specifically:
- Anticancer Agents : Preliminary studies suggest that derivatives of dioxaborolanes exhibit cytotoxic effects against cancer cell lines. The bromobenzo[d][1,3]dioxole moiety may enhance bioactivity through specific interactions with biological targets. Case Study : Research indicates that modifications of similar dioxaborolane compounds have shown promise in inhibiting tumor growth in vitro .
Organic Synthesis
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. Data Table : Summary of Cross-Coupling Reactions
Materials Science
The unique properties of the dioxaborolane structure allow for applications in materials science:
Mechanism of Action
The mechanism of action of 2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the dioxaborolane group. These functional groups allow it to interact with other molecules, facilitating the formation of new chemical bonds and the development of complex structures.
Comparison with Similar Compounds
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : A para-brominated phenyl ring without fused heterocyclic systems.
- Key Differences :
- Reduced steric hindrance compared to the benzodioxolyl group, enhancing reactivity in couplings.
- Electron-withdrawing bromine at the para position increases electrophilicity of the boron center.
- Applications : Commonly used in aryl-aryl bond formations where steric bulk is undesirable .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Multiple substituents (Cl, OMe) on the phenyl ring.
- Key Differences :
- Chlorine atoms enhance oxidative stability, while methoxy groups provide electron-donating effects.
- Higher steric hindrance limits reactivity in certain coupling conditions.
- Synthesis : Achieved via N-chlorosuccinimide (NCS) chlorination with 92% yield .
Heterocyclic and Functional Group Variations
2-(3-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Bromomethyl substituent on the phenyl ring.
- Key Differences :
Isomeric and Regiochemical Variants
2-(5-Chloro-2-methylphenyl)- and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Chloro and methyl substituents at different positions.
- Key Differences :
Comparative Data Table
Biological Activity
2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1150271-54-7, is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological systems and its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.98 g/mol. The presence of the bromobenzo[d][1,3]dioxole moiety is significant in influencing its biological activity.
Modulation of GABA Receptors
Compounds featuring the benzodioxole structure have been studied for their interaction with GABA receptors. In particular, modifications to the benzodioxole framework can enhance modulation of γ-Aminobutyric Acid Type A (GABA_A) receptors. For example:
This suggests that this compound may similarly affect GABA receptor activity due to its structural similarities.
Study on Structural Modifications
A study focused on optimizing structural modifications within a series of imidazopyridines demonstrated that alterations in the dioxole moiety could significantly influence biological activity. The findings suggested that introducing electron-withdrawing groups could enhance the potency and selectivity of these compounds against specific targets .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential to understand the absorption and distribution characteristics of boron-containing compounds. While specific data on this compound is sparse:
| Parameter | Value |
|---|---|
| Solubility | Moderate (specific μM values not available) |
| Metabolic Stability | Requires further investigation |
These parameters are crucial for assessing the viability of this compound in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(6-bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by borylation. For example, a related dioxaborolane derivative was prepared using UiO-Co catalysts (0.2 mol%) and bis(pinacolato)diboron (B2pin2) in 4-methoxytoluene, yielding 83% . Adjusting catalyst loading (e.g., 1–5 mol%) and solvent polarity (e.g., THF vs. toluene) can optimize yields. Precise stoichiometry of the brominated precursor and boronating agent (e.g., B2pin2) is critical to avoid side reactions .
Table 1: Representative Synthetic Yields
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Halogen-lithium exchange | UiO-Co (0.2%) | 4-Methoxytoluene | 83 | |
| Suzuki-Miyaura coupling | Pd(PPh3)4 | THF | 37–55 |
Q. How should researchers verify the purity and structural integrity of this compound given limited commercial analytical data?
- Due to the lack of standardized analytical data from suppliers (e.g., Sigma-Aldrich explicitly states it does not provide purity data ), researchers must employ:
- NMR spectroscopy : Focus on ¹¹B NMR (δ ~30–35 ppm for dioxaborolanes) and ¹H NMR (characteristic singlet for tetramethyl groups at δ 1.2–1.3 ppm). Quadrupolar broadening in ¹³C NMR may obscure boron-adjacent carbons .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 327.98 for C13H16BBrO4) .
- Elemental analysis : Validate Br and B content (±0.3% tolerance).
Advanced Research Questions
Q. What challenges arise in NMR characterization of boron-containing intermediates, and how can they be mitigated?
- Quadrupolar effects : Boron (¹¹B, I = 3/2) causes significant line broadening in ¹³C NMR, preventing detection of directly bonded carbons. Use ¹H-¹¹B decoupling or 2D HMBC to infer connectivity .
- Dynamic equilibria : Boronates may exhibit equilibrium between trigonal and tetrahedral forms in solution, complicating integration. Low-temperature NMR (−40°C) can stabilize dominant conformers .
Q. How does this compound perform in transition-metal-catalyzed borylation reactions, and what mechanistic insights explain its reactivity?
- The bromobenzo-dioxolane moiety acts as an electron-deficient aryl partner in iridium-catalyzed C–H borylation. Mechanistic studies suggest oxidative addition of the B–Br bond to Ir(I) precedes reductive elimination, forming arylboronates. Catalyst choice (e.g., Ir(COD)OMe) and solvent (e.g., dichloroethane) significantly impact regioselectivity .
- Competing pathways : Steric hindrance from tetramethyl groups may slow transmetallation in cross-couplings. Computational studies (DFT) recommend smaller ligands (e.g., PCy3) to enhance turnover .
Q. How can researchers resolve contradictions in reported synthetic yields for similar dioxaborolanes?
- Catalyst deactivation : Trace moisture or oxygen degrades metal catalysts. Rigorous Schlenk-line techniques improve reproducibility.
- Substrate purity : Commercial brominated precursors may contain halide impurities; recrystallization or column purification is advised .
- Table 2: Yield Optimization Strategies
| Issue | Solution | Outcome |
|---|---|---|
| Low catalytic turnover | Use anhydrous solvents, additive-free | Yield ↑ 20–30% |
| Side-product formation | Reduce reaction temperature | Purity ↑ 95% |
Q. What role does this compound play in medicinal chemistry applications, particularly in prodrug design?
- The dioxaborolane group enhances solubility and metabolic stability. For example, it was used to synthesize Mito-HNK-B, a mitochondrial-targeted prodrug, via nucleophilic substitution (K2CO3, MeCN, 37% yield) . The boronate ester acts as a hydrolytically stable protecting group, releasing active agents in oxidative tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
